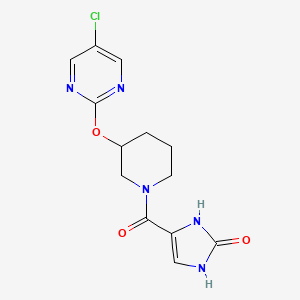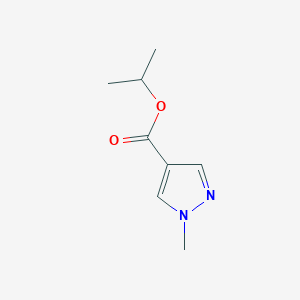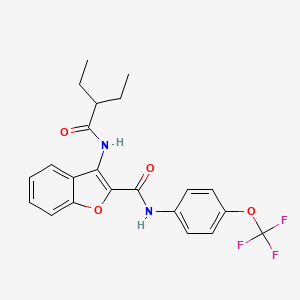
4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as CPI-613, is a novel small molecule drug that has gained significant attention in the field of cancer research. CPI-613 is a lipoate analog that targets the tricarboxylic acid (TCA) cycle, a metabolic pathway that is essential for the survival of cancer cells.
Applications De Recherche Scientifique
Synthetic Pathways
The compound 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one is likely a part of the broader chemical family involving pyrimidinyl imidazoles and oxazolidinones, which have significant applications in medicinal chemistry. For instance, the synthesis of 4-aryl-5-pyrimidinylimidazoles from 2,4-dichloropyrimidine involves sequential functionalization, indicating a method that might be applicable or related to the synthesis of the specified compound (Deng & Mani, 2006). This pathway underscores the importance of such compounds in developing medicinally relevant molecules.
Antibacterial Properties
The research on piperazinyl oxazolidinone antibacterial agents, which are structurally related to the specified compound, highlights their effectiveness against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998). This suggests potential antibacterial applications for compounds within this chemical family, highlighting their significance in addressing antibiotic resistance.
Self-Assembly and Hydrogen Bonding
Compounds related to the specified chemical structure have been found to exhibit self-assembly and hydrogen bonding characteristics. For example, a study on 2-aminopyrimidinones and their self-assembly provides insights into the molecular interactions that could be relevant for the specified compound, potentially impacting its application in materials science or nanotechnology (Bararjanian et al., 2010).
Antitumor Activity
The synthesis and evaluation of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones and their oxidized forms for antitumor activity indicate the therapeutic potential of compounds within this family (Insuasty et al., 2013). Given the structural similarities, the specified compound may also hold promise in cancer research, offering a new avenue for the development of anticancer drugs.
Novel Fluorescent pH Sensors
The synthesis of 4-piperidine-naphthalimide derivatives, which are structurally related, demonstrates their use as fluorescent pH sensors. These compounds exhibit strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding (Cui et al., 2004). This suggests potential applications of the specified compound in sensor technology, particularly for pH sensing in various scientific and industrial contexts.
Propriétés
IUPAC Name |
4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O3/c14-8-4-16-13(17-5-8)22-9-2-1-3-19(7-9)11(20)10-6-15-12(21)18-10/h4-6,9H,1-3,7H2,(H2,15,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINDCWILRUSZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)N2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)
![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)
![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)
![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)
![6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2562094.png)
![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2562096.png)


![4-(3-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2562102.png)
![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2562107.png)
![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)